molecular formula C19H29N3O3 B14777857 Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate

Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate

Cat. No.: B14777857
M. Wt: 347.5 g/mol
InChI Key: SRXSWOGOAWETGZ-UHFFFAOYSA-N
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Description

Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with the benzyl group and the amino acid derivative through a series of reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Common techniques include batch processing and continuous flow synthesis, with careful control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate

InChI

InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)21(3)16-10-7-11-22(12-16)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3

InChI Key

SRXSWOGOAWETGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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